5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid
Overview
Description
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C12H10N2O6S . It has a molecular weight of 310.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O6S/c1-19-10-2-8 (12 (15)16)9 (14 (17)18)3-11 (10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.29 . It is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties:
- A study explored the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, which led to the formation of several compounds, including 2-alkyl-7-methoxy-5-nitrobenzo[b]furans (Kowalewska & Kwiecień, 2008).
- Another research developed alternative approaches for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in preparing cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).
Pharmacological Applications:
- Methoxyalkyl thiazoles, related to 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties (Falgueyret et al., 1993).
- A group of benzoic acids, including thiazole derivatives, were synthesized and evaluated as LTD(4)-antagonists, with implications in antiasthmatic treatments (Ballart et al., 2000).
Chemical Modification and Properties:
- The selective para metalation of unprotected methoxy benzoic acids, including 3-methoxy and 3,5-dimethoxy benzoic acids, was studied, showing their potential for chemical synthesis (Sinha et al., 2000).
- Luminescent properties of lanthanide coordination compounds were influenced by electron-releasing or withdrawing groups in benzoic acid derivatives (Sivakumar et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with dna and topoisomerase ii .
Mode of Action
Similar compounds have been found to bind to dna and interact with topoisomerase ii . This interaction results in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Similar compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
Similar compounds have been shown to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldose reductase, a key enzyme in the polyol pathway, which is involved in the reduction of glucose to sorbitol . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall metabolic pathway.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to a cascade of effects, including changes in gene expression and enzyme activity. For instance, its interaction with aldose reductase results in the inhibition of the enzyme, which in turn affects the polyol pathway and reduces the accumulation of sorbitol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and long-term changes in gene expression . Additionally, its stability under various conditions can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carbohydrates and lipids. For example, its inhibition of aldose reductase affects the polyol pathway, leading to changes in the levels of sorbitol and other metabolites . These interactions can influence metabolic flux and alter the balance of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization within different cellular compartments can affect its activity and function, influencing the overall biochemical response.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interactions with target biomolecules and modulate its biochemical effects.
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S/c1-19-10-2-8(12(15)16)9(14(17)18)3-11(10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWJDCBTNENHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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